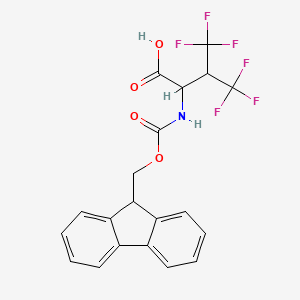2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
CAS No.: 1322200-84-9
Cat. No.: VC4931612
Molecular Formula: C20H15F6NO4
Molecular Weight: 447.333
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1322200-84-9 |
|---|---|
| Molecular Formula | C20H15F6NO4 |
| Molecular Weight | 447.333 |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
| Standard InChI | InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29) |
| Standard InChI Key | FXSAOUGHTCAKTA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central butanoic acid backbone substituted with two distinct fluorinated groups: a trifluoromethyl (-CF<sub>3</sub>) moiety at the 3-position and a trifluoro (-CF<sub>3</sub>) group at the 4-position. The Fmoc group, attached via a carbamate linkage at the 2-position, serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>15</sub>F<sub>6</sub>NO<sub>4</sub> |
| Molecular Weight | 447.3 g/mol |
| CAS No. | 1212153-68-8 |
| Protection Group | Fmoc |
| Fluorine Content | 6 fluorine atoms |
Stereochemical Considerations
The (2S) configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains. Enantioselective synthesis methods, analogous to those developed for related fluorinated threonine derivatives, are critical to maintaining stereochemical integrity . Racemization during coupling steps is mitigated through optimized conditions, such as low temperatures (0°C) and copper(II) chloride additives .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential fluorination and Fmoc protection steps:
-
Fluorination: Introduction of -CF<sub>3</sub> and -CF<sub>3</sub> groups via nucleophilic trifluoromethylation or electrophilic fluorination reagents.
-
Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to form the carbamate linkage .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | CF<sub>3</sub>SiMe<sub>3</sub>, CuI, DMF | 65–75% |
| Fmoc Protection | Fmoc-Cl, NaHCO<sub>3</sub>, THF/H<sub>2</sub>O | 85–90% |
Analytical Characterization
-
NMR Spectroscopy: <sup>19</sup>F NMR reveals distinct signals for -CF<sub>3</sub> (-62 ppm) and -CF<sub>3</sub> (-66 ppm) groups.
-
X-ray Crystallography: Confirms absolute stereochemistry and molecular packing .
-
HPLC-MS: Purity >95% with retention time consistent with hydrophobic fluorinated analogs .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group enables iterative deprotection (via piperidine) and coupling cycles, while the fluorinated side chains confer:
-
Enhanced Hydrophobicity: Increases peptide stability in lipid-rich environments .
-
Metabolic Resistance: Fluorine’s electron-withdrawing effects reduce enzymatic degradation .
Case Study: Incorporation into endomorphin-1 analogs demonstrated a 3-fold increase in serum half-life compared to non-fluorinated counterparts .
Structural and Functional Modifications
-
Helical Propensity: Fluorine’s steric bulk stabilizes α-helical conformations in model peptides.
-
Receptor Binding: Trifluoromethyl groups enhance van der Waals interactions with hydrophobic protein pockets .
Comparative Analysis with Related Compounds
Table 3: Comparison with Fluorinated Amino Acid Derivatives
The target compound’s higher fluorine content provides superior metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .
Research Findings and Future Directions
Stability Studies
-
Thermal Stability: Decomposition onset at 210°C (TGA), suitable for most SPPS conditions.
-
Oxidative Stability: Resists H<sub>2</sub>O<sub>2</sub>-induced degradation due to fluorine’s electronegativity .
Emerging Applications
-
Fluorinated Biologics: Integration into antibody-drug conjugates (ADCs) for improved pharmacokinetics.
-
Materials Science: Use in fluoropolymer-peptide hybrids for biomedical coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume